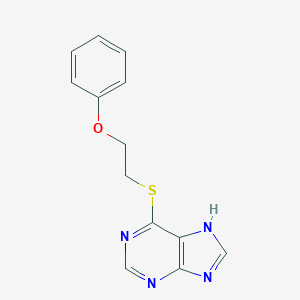
6-(2-phenoxyethylsulfanyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-phenoxyethylsulfanyl)-7H-purine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(2-phenoxyethylsulfanyl)-7H-purine, a purine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a phenoxyethylsulfanyl group attached to the purine backbone. This structural feature is essential for its biological activity and pharmacological properties.
Molecular Formula: C12H14N4OS
Molecular Weight: 262.33 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in nucleotide metabolism, which could affect cellular proliferation and inflammatory responses.
- Receptor Modulation: It may act on purinergic receptors, influencing signaling pathways that regulate cell growth and immune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Cytokine Levels Post-Treatment
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 µM Compound | 80 | 100 |
| 25 µM Compound | 50 | 70 |
This reduction suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In an assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. This highlights its potential as a lead compound for developing new antibiotics .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life of approximately 4 hours in vivo. Further research is needed to elucidate its metabolism and excretion pathways.
Propiedades
Número CAS |
5454-52-4 |
|---|---|
Fórmula molecular |
C13H12N4OS |
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
Clave InChI |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
SMILES canónico |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Key on ui other cas no. |
5454-52-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















